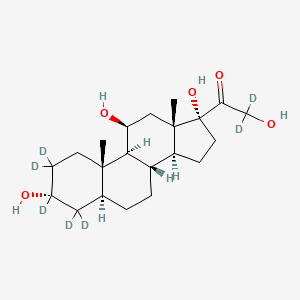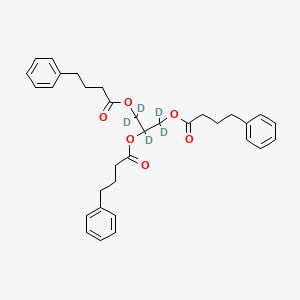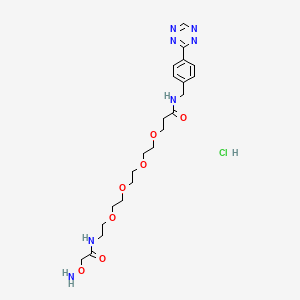
DPP-4 inhibitor 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El inhibidor de la dipeptidil peptidasa-4 3 es un compuesto que pertenece a la clase de inhibidores de la dipeptidil peptidasa-4. Estos inhibidores se utilizan principalmente en el tratamiento de la diabetes mellitus tipo 2. Actúan bloqueando la enzima dipeptidil peptidasa-4, que es responsable de la degradación de las hormonas incretinas como el péptido similar al glucagón-1 y el polipéptido insulinótropo dependiente de la glucosa. Al inhibir esta enzima, los inhibidores de la dipeptidil peptidasa-4 ayudan a aumentar los niveles de estas hormonas, mejorando así la secreción de insulina y reduciendo la liberación de glucagón, lo que en última instancia lleva a una mejoría en el control glucémico .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del inhibidor de la dipeptidil peptidasa-4 3 generalmente implica múltiples pasos, incluida la formación de intermediarios clave y su posterior funcionalización. Una ruta de síntesis común implica el uso de un derivado de aminoácido protegido, que se somete a reacciones de acoplamiento con diversos reactivos para formar el inhibidor deseado. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y pH para optimizar el rendimiento y la pureza del producto final .
Métodos de producción industrial
La producción industrial del inhibidor de la dipeptidil peptidasa-4 3 implica la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos garantizan una calidad constante y un alto rendimiento del compuesto. El proceso de producción se supervisa y controla cuidadosamente para cumplir con las normas reglamentarias y garantizar la seguridad y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El inhibidor de la dipeptidil peptidasa-4 3 se somete a diversas reacciones químicas, entre las que se incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos o electrofílicos
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en estas reacciones incluyen disolventes orgánicos (por ejemplo, diclorometano, metanol), ácidos (por ejemplo, ácido clorhídrico, ácido sulfúrico), bases (por ejemplo, hidróxido de sodio, carbonato de potasio) y catalizadores (por ejemplo, paladio sobre carbono, óxido de platino). Las condiciones de reacción varían según la reacción específica, pero generalmente implican temperaturas, presiones y niveles de pH controlados .
Productos principales
Los productos principales que se forman a partir de estas reacciones incluyen diversos intermediarios y derivados del inhibidor de la dipeptidil peptidasa-4 3, que pueden funcionalizarse aún más o utilizarse en reacciones posteriores para producir el ingrediente farmacéutico activo final .
Aplicaciones Científicas De Investigación
El inhibidor de la dipeptidil peptidasa-4 3 tiene una amplia gama de aplicaciones de investigación científica, entre las que se incluyen:
Química: Se utiliza como compuesto modelo en el estudio de la inhibición enzimática y el desarrollo de nuevas metodologías sintéticas.
Biología: Se utiliza para estudiar el papel de la dipeptidil peptidasa-4 en diversos procesos biológicos, incluido el metabolismo de la glucosa y la regulación inmunitaria.
Medicina: Se utiliza en el desarrollo de nuevos tratamientos para la diabetes mellitus tipo 2 y otros trastornos metabólicos. .
Industria: Se utiliza en la producción de formulaciones farmacéuticas y como patrón de referencia en el control de calidad y las pruebas reglamentarias
Mecanismo De Acción
El inhibidor de la dipeptidil peptidasa-4 3 ejerce sus efectos uniéndose al sitio activo de la enzima dipeptidil peptidasa-4, evitando así la degradación de las hormonas incretinas. Esto da lugar a un aumento de los niveles de péptido similar al glucagón-1 y polipéptido insulinótropo dependiente de la glucosa, que mejoran la secreción de insulina y reducen la liberación de glucagón. Los objetivos moleculares implicados en este proceso incluyen las células beta pancreáticas, que secretan insulina, y las células alfa, que secretan glucagón .
Comparación Con Compuestos Similares
El inhibidor de la dipeptidil peptidasa-4 3 es similar a otros inhibidores de la dipeptidil peptidasa-4 como la sitagliptina, la vildagliptina, la saxagliptina y la linagliptina. Presenta características estructurales únicas que contribuyen a sus propiedades farmacocinéticas y farmacodinámicas distintas. Por ejemplo, puede tener una vida media más larga, una mayor selectividad para la enzima dipeptidil peptidasa-4 o un riesgo reducido de efectos adversos en comparación con otros inhibidores .
Lista de compuestos similares
- Sitagliptina
- Vildagliptina
- Saxagliptina
- Linagliptina
- Alogliptina
- Teneligliptina
- Anagliptina
- Gemigliptina
Propiedades
Fórmula molecular |
C19H22N6O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H22N6O2/c1-3-27-19(26)24-11-9-23(10-12-24)17-8-7-16-20-21-18(25(16)22-17)15-6-4-5-14(2)13-15/h4-8,13H,3,9-12H2,1-2H3 |
Clave InChI |
FVFDGGRWCKJRGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC(=C4)C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
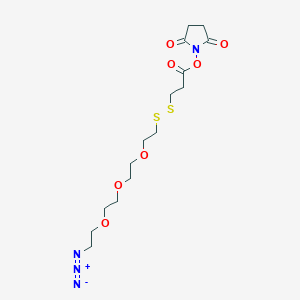
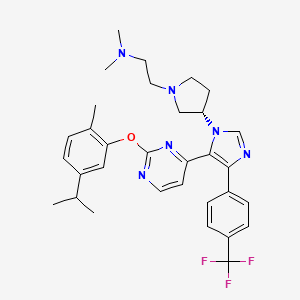


![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)


